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molecular formula C19H23NO2S2 B8385236 2-((5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)thio)-5-thiazolecarboxylic acid CAS No. 179762-67-5

2-((5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)thio)-5-thiazolecarboxylic acid

Cat. No. B8385236
M. Wt: 361.5 g/mol
InChI Key: MFXZCSFIVCAYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05672710

Procedure details

To a solution of 0.183 g (0.47 mmol) of ethyl 2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthylthio)-5-thiazolecarboxylate (Compound 14) in 2.0 mL of THF was added 1.0 mL of LiOH (2.1N aqueous solution) and 1.0 mL of MeOH. The solution was heated at 50° C. for 1 h, cooled to room temperature and concentrated in vacuo. The residue was diluted with water, the aqueous layer acidified to pH=1 using 10% HCl and extracted with ether. The combined organic layers were washed with brine, dried (MgSO4), filtered, and the solvents removed in vacuo to give the title compound as a white solid (131 mg, 78%): PNMR (300 MHz, CD3OD) δ 1.28 (s, 6H), 1.32 (s, 6H), 1.73 (s, 4H), 2.40 (s, 3H), 7.42 (s, 1H), 7.63 (s, 1H), 8.12 (s, 1H).
Name
ethyl 2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthylthio)-5-thiazolecarboxylate
Quantity
0.183 g
Type
reactant
Reaction Step One
Name
Compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([S:16][C:17]2[S:18][C:19]([C:22]([O:24]CC)=[O:23])=[CH:20][N:21]=2)=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:13])([CH3:12])[C:10]=2[CH:11]=1.[Li+].[OH-].CO>C1COCC1>[CH3:1][C:2]1[C:3]([S:16][C:17]2[S:18][C:19]([C:22]([OH:24])=[O:23])=[CH:20][N:21]=2)=[CH:4][C:5]2[C:6]([CH3:15])([CH3:14])[CH2:7][CH2:8][C:9]([CH3:12])([CH3:13])[C:10]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthylthio)-5-thiazolecarboxylate
Quantity
0.183 g
Type
reactant
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)SC=1SC(=CN1)C(=O)OCC
Name
Compound 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)SC=1SC(=CN1)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)SC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 131 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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